N-(2-cyanophenyl)-5-ethylthiophene-3-carboxamide
Description
N-(2-cyanophenyl)-5-ethylthiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Properties
IUPAC Name |
N-(2-cyanophenyl)-5-ethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-2-12-7-11(9-18-12)14(17)16-13-6-4-3-5-10(13)8-15/h3-7,9H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWLRXYPVBGLEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-5-ethylthiophene-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-cyanobenzoyl chloride with 5-ethylthiophene-3-carboxamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and cost-effective methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The starting materials are fed into the reactor, and the reaction is carried out under optimized conditions to produce this compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-5-ethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophenes or other substituted derivatives.
Scientific Research Applications
N-(2-cyanophenyl)-5-ethylthiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as conductivity or stability.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the development of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-5-ethylthiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanophenyl)-5-methylthiophene-3-carboxamide
- N-(2-cyanophenyl)-5-ethylfuran-3-carboxamide
- N-(2-cyanophenyl)-5-ethylpyrrole-3-carboxamide
Uniqueness
N-(2-cyanophenyl)-5-ethylthiophene-3-carboxamide is unique due to the presence of both the cyano group and the carboxamide group on the thiophene ring. This combination of functional groups provides a unique set of chemical properties, making it a valuable compound for various applications. The ethyl group on the thiophene ring also contributes to its distinct reactivity and potential for further functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
